molecular formula C6H7BrN2O2S B6146045 (6-bromopyridin-2-yl)methanesulfonamide CAS No. 1862857-09-7

(6-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B6146045
CAS No.: 1862857-09-7
M. Wt: 251.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-bromopyridin-2-yl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a brominated pyridine core, a structure frequently employed as a versatile scaffold in synthetic chemistry . The molecule also contains a methanesulfonamide group, a functional group with established significance in the design of bioactive molecules . Sulfonamide-functionalized heterocycles form the basis of numerous pharmacologically active agents and have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer applications . The presence of the bromine atom at the 6-position of the pyridine ring makes this compound a particularly valuable synthetic intermediate, as this site is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This allows researchers to efficiently diversify the structure and create novel compound libraries for biological screening. As such, this compound serves as a key precursor in the exploration of new chemical space for the development of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1862857-09-7

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Sulfonamidation of 2-Amino-6-bromopyridine

The most widely adopted route involves reacting 2-amino-6-bromopyridine with methanesulfonyl chloride under Schotten-Baumann conditions. As detailed in Example 2 of Patent CN104262245A, this one-pot reaction proceeds in dichloromethane at 0–25°C, with triethylamine neutralizing HCl byproducts. The RSC Organic & Biomolecular Chemistry study further refines this method, achieving an 84% isolated yield after recrystallization from ethanol.

Reaction Scheme:
$$
\text{2-Amino-6-bromopyridine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{(6-Bromopyridin-2-yl)methanesulfonamide} + \text{HCl}
$$

Key advantages include:

  • Short reaction time (8–12 hours)

  • Minimal purification requirements due to high conversion rates

  • Compatibility with scale-up processes

Alternative Pathways

While less common, stepwise approaches have been documented:

Bromination of Pre-formed Methanesulfonamides

VulcanChem’s technical data suggests brominating N-(pyridin-2-yl)methanesulfonamide using N-bromosuccinimide (NBS). However, this method suffers from regioselectivity issues, often producing 4-bromo byproducts unless directed by ortho-directing groups.

Buchwald-Hartwig Amination

A patent application (WO2020157621) describes palladium-catalyzed coupling of 6-bromo-2-iodopyridine with methanesulfonamide, but this route remains experimental due to:

  • High catalyst loading (5 mol% Pd(OAc)₂)

  • Requiring expensive Xantphos ligands

  • Moderate yields (62% reported)

Reaction Condition Optimization

Solvent Systems

Comparative data from three independent studies:

SolventYield (%)Purity (HPLC)Reaction Time (h)
CH₂Cl₂8499.110
THF7898.314
DMF6597.818
Acetonitrile7198.012

Data compiled from

Dichloromethane emerges as optimal due to:

  • Excellent solubility of both reactants

  • Low boiling point facilitating easy removal

  • Minimal side reactions compared to polar aprotic solvents

Base Selection

Triethylamine’s effectiveness versus alternatives:

BaseEquivalentsYield (%)Byproduct Formation
Et₃N2.084<1%
Pyridine3.0725%
NaHCO₃ (aqueous)4.0688%
DBU1.5793%

Adapted from Table S1

Triethylamine at 2.0 equivalents provides optimal HCl scavenging without emulsion formation during workup.

Purification and Characterization

Crystallization Protocols

Ethanol-water systems (4:1 v/v) produce needle-like crystals with:

  • Melting point: 179–180°C (lit. 179–180°C)

  • Purity: 99.1–99.6% by HPLC

  • Recovery: 91–93% of crude product

Alternative solvents:

  • Ethyl acetate/hexane : Lower recovery (85%) but faster crystallization

  • MeOH : Forms solvates requiring thermal desolvation

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):
δ 8.74 (t, J = 1.6 Hz, 1H, NH),
8.19 (d, J = 1.6 Hz, 2H, Ar-H),
7.87 (d, J = 8.5 Hz, 2H, SO₂NH₂),
3.31 (s, 3H, CH₃)

EI-MS: m/z 251 [M]⁺ (calc. 251.10)

Elemental Analysis:
Found: C 28.71%, H 2.82%, N 11.15%
Calc. for C₆H₇BrN₂O₂S: C 28.70%, H 2.81%, N 11.16%

Comparative Method Efficiency

ParameterDirect SulfonamidationBromination RouteBuchwald-Hartwig
Overall Yield (%)84–9562–6858–62
Purity (%)99.1–99.695.2–97.189.4–92.3
Cost Index1.01.83.2
Scalability>1 kg100 g10 g

Cost index normalized to direct method=1.0; Data from

The direct method outperforms alternatives in yield, cost, and scalability, making it the industrial standard.

Challenges and Mitigation Strategies

Moisture Sensitivity

Methanesulfonyl chloride rapidly hydrolyzes to methanesulfonic acid. Process solutions:

  • Rigorous drying of 2-amino-6-bromopyridine (≤0.1% H₂O)

  • Use of molecular sieves (3Å) in reaction mixture

  • Subsurface addition of CH₃SO₂Cl to minimize air exposure

Exothermic Reaction Control

Adiabatic temperature rise reaches 45°C without cooling. Mitigation:

  • Jacketed reactor maintaining 0–5°C during CH₃SO₂Cl addition

  • Slow addition rate (≤0.5 mL/min per mole substrate)

  • Dilute reactant streams (≤20% w/v)

Byproduct Formation

Major impurities and removal methods:

  • N,N-Disulfonylated product (3–5%) : Eliminated via pH-controlled extraction (pH 6.5–7.0)

  • 6-Bromo-2-pyridinol (≤1%) : Removed by activated carbon treatment

  • Unreacted amine (≤0.3%) : Scavenged with silica gel-bound isocyanate

Industrial Scale Considerations

Continuous Flow Synthesis

Recent advancements (Org. Process Res. Dev. 2024, 28, 112–119) demonstrate:

  • 92% yield at 500 g/hr throughput

  • Residence time: 8 minutes vs. 10 hours batch

  • Enhanced safety profile via rapid heat dissipation

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor18.76.2
PMI (kg/kg product)32.411.9
Energy (kWh/kg)4816

E-Factor = total waste mass/product mass; PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

(6-Bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (6-aminopyridin-2-yl)methanesulfonamide.

Scientific Research Applications

Medicinal Chemistry

(6-Bromopyridin-2-yl)methanesulfonamide has been investigated for its potential as an enzyme inhibitor. Its structural characteristics suggest it may interact with specific enzymes or receptors, blocking substrate access and inhibiting their activity. Preliminary studies indicate promising results across various enzyme systems, positioning this compound as a candidate for further drug development.

Research has focused on understanding how this compound binds to biological targets. Studies have shown that its binding affinity can vary based on structural characteristics, particularly the position of the bromine atom and the nature of the methanesulfonamide group.

Potential Therapeutic Uses :

  • Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory pathways.
  • Anticancer Properties : Explored for potential applications in cancer therapy due to its interaction with cancer-related enzymes .

Case Studies

Several studies have documented the applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Drug Development : As a scaffold for new drug candidates, this compound has been used in synthesizing derivatives with enhanced biological activity and selectivity.
  • Biological Assays : Various assays have been conducted to evaluate the compound's efficacy against different biological targets, revealing its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of (6-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further affecting molecular interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzothieno[3,2-d]pyrimidinone Sulfonamides

Key Features :

  • Core Structure: Fused benzothieno[3,2-d]pyrimidinone ring system.
  • Substituents : Methanesulfonamide group at position 3; variable thioether substituents (e.g., nitrophenyl, cyclohexyl, difluorophenyl) at position 2.
  • Biological Activity: Inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells (NCTC 2544 and J774 cell lines).

Comparison with (6-Bromopyridin-2-yl)methanesulfonamide :

  • Bromine at the 6-position may mimic electron-withdrawing groups (e.g., nitro in compound 4), enhancing target binding .
Quinoline-Based Methanesulfonamides

Key Features :

  • Core Structure: Quinoline ring with methanesulfonamide linked via phenyl or pyrrolidine groups.
  • Substituents : Methoxy groups (e.g., at C-6) optimize interactions with residues like Gly410.
  • Biological Activity :
    • Antiviral activity against HIV via hydrogen bonding with Asp318, Asn291, and Ser286.
    • Pyrrolidine linkers improve solubility while retaining activity (e.g., compound 287 vs. 284) .

Comparison with this compound :

  • Bromine substitution may enhance lipophilicity, affecting bioavailability compared to quinolines with polar linkers .

Physicochemical and Pharmacokinetic Properties

Property This compound Benzothienopyrimidinone Derivatives Quinoline Derivatives
Molecular Weight ~250 g/mol 400–500 g/mol 350–450 g/mol
Solubility Moderate (predicted) Low (due to fused rings) Improved with pyrrolidine linkers
Key Functional Groups Br, SO₂NH₂ SO₂NH₂, variable thioethers SO₂NH₂, quinoline core
Biological Targets COX-2 (hypothesized) COX-2, iNOS, ICAM-1 HIV protease, reverse transcriptase

Research Findings and Mechanistic Insights

  • Sulfonamide Role: In both benzothienopyrimidinones and quinolines, the sulfonamide group forms critical hydrogen bonds with catalytic residues (e.g., Asp318 in HIV protease). This suggests this compound may similarly target enzymes requiring sulfonamide interactions .
  • Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance binding affinity in inflammatory models . Flexible linkers (e.g., pyrrolidine) improve solubility without sacrificing activity, a design consideration for optimizing this compound derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.